4-Methoxy-2-(methylsulfanyl)benzamide
Description
General Context of Benzamide (B126) Derivatives in Synthetic Organic Chemistry
Benzamide, the simplest amide derivative of benzoic acid, is an organic compound with the chemical formula C₇H₇NO. wikipedia.org It consists of a benzene (B151609) ring attached to an amide functional group. In their solid form, benzamides typically appear as white or colorless crystalline powders. wikipedia.org This core structure is the foundation for a vast family of molecules known as benzamide derivatives.
The formation of the amide bond is a fundamental reaction in organic chemistry, and the synthesis of benzamides is of great interest due to their wide-ranging applications as intermediates in industrial and pharmaceutical chemistry. nih.gov Synthetic routes to benzamides are numerous and continually being refined. A common laboratory and industrial method involves the direct condensation of benzoic acids and amines. researchgate.net Modern approaches focus on developing green, rapid, and high-yield pathways, sometimes employing techniques like ultrasonic irradiation and reusable catalysts to improve efficiency and environmental friendliness. researchgate.net Other methods include acylating amines with active derivatives of benzoic acid, such as acyl chlorides, a process that can be optimized using various coupling reagents from peptide chemistry. researchgate.netgoogle.com
Significance of Substituted Benzamides as Key Synthetic Scaffolds
The true versatility of benzamides emerges from the chemical diversity afforded by substitution on the aromatic ring. Substituted benzamides are considered crucial scaffolds in synthetic chemistry, acting as foundational frameworks for building more complex molecules. mdpi.com By attaching different functional groups to the benzamide core, chemists can precisely tune the molecule's steric and electronic properties. This modularity allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the development of new functional molecules. nih.gov
For instance, the introduction of specific substituents can lead to compounds with significant biological activity. Research has shown that N-substituted benzamide derivatives can be designed to exhibit antitumor properties. researchgate.net Similarly, substituted benzenesulfonamide (B165840) scaffolds, a related class, have been developed as potent inhibitors of specific enzymes like metallo-β-lactamase. nih.govnih.gov The strategic placement of groups, such as methoxy (B1213986) or nitro substituents, can dramatically influence a compound's affinity and selectivity for biological targets, such as sigma receptors, which are implicated in oncology. researchgate.net The ability to modify the benzamide scaffold makes it an invaluable tool for medicinal chemists and material scientists aiming to create molecules with specific, targeted functions.
Academic Research Landscape of 4-Methoxy-2-(methylsulfanyl)benzamide and Analogues
Direct academic research focused exclusively on this compound is limited in publicly available literature. However, the research landscape for its structural analogues is active, providing insight into its potential applications and areas of scientific interest. Analogues are commonly investigated as intermediates in the synthesis of more complex molecules and for their potential biological activities. chiralen.com
For example, a closely related compound, N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide , is noted for its application as an intermediate in the synthesis of complex organic molecules and has been explored in enzyme inhibition studies. The presence of the methoxy and methylsulfanyl groups in such compounds confers unique electronic and steric properties that are of interest for developing new chemical entities.
The academic interest in this structural class is further demonstrated by research into other analogues where the core "methoxy-methylsulfanyl-benzamide" motif is present. 2-Methoxy-4-(methylsulfanyl)-N-(2-thienylmethyl)benzamide is another documented derivative, highlighting the exploration of this scaffold in synthetic chemistry. chemspider.com Research on compounds like 4-Methoxy-N-(2-(methylthio)phenyl)benzamide further underscores the continued synthesis and characterization of this family of molecules. chiralen.com
Studies on other substituted benzamides reveal the specific roles that the methoxy and methylsulfanyl-related groups can play. The methoxy group, an electron-donating substituent, has been shown to enhance binding affinity to certain biological targets by optimizing steric and electronic interactions. researchgate.net In one study, adding a para-methoxy group to a benzamide-isoquinoline derivative dramatically improved its selectivity for the sigma-2 receptor over the sigma-1 receptor. researchgate.net Meanwhile, derivatives containing sulfonamide groups, which are structurally related to the methylsulfanyl group via oxidation, have been investigated for a range of biological activities, including antiviral properties.
The table below summarizes findings on several analogues, illustrating the research focus on this class of compounds.
| Compound Name | Key Research Finding/Application | Reference(s) |
| N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide | Used as an intermediate in chemical synthesis; investigated in enzyme inhibition studies. | |
| 4-Methoxy-N-(2-(methylthio)phenyl)benzamide | Synthesized and characterized as part of ongoing chemical research. | chiralen.com |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | A derivative that has shown potential anti-HBV activity, possibly by increasing levels of the antiviral protein APOBEC3G. | nih.gov |
| 4-Methoxy-3-(methylsulfamoyl)benzamide | Serves as a chemical building block and has been studied for its interaction with molecular targets like enzymes. | |
| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Synthesized as part of efforts to create libraries of benzamide derivatives for various applications. | nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
633313-77-6 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-methoxy-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C9H11NO2S/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
ZDIZISRZPLBEAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)SC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 2 Methylsulfanyl Benzamide and Analogous Structures
Established Synthetic Routes to Substituted Benzamides
The benzamide (B126) moiety is a fundamental structural unit in numerous organic compounds. researchgate.net Its synthesis is a well-established area of organic chemistry, with several reliable methods for forming the crucial amide bond. researchgate.netnih.gov
Amidation Reactions for Benzamide Core Formation
Amidation is a cornerstone reaction in organic synthesis, traditionally involving the coupling of a carboxylic acid derivative with an amine. researchgate.net Over the years, various strategies have been developed to enhance the efficiency and applicability of this transformation. These methods can be broadly categorized, as shown in the table below.
| Method | Starting Materials | Typical Reagents/Conditions | Key Features |
| Direct Condensation | Carboxylic Acid, Amine | Coupling agents (e.g., DCC, EDCI), or high temperatures, or catalysts (e.g., Boron-based, ZrCl₄). researchgate.net | Atom-economical, but often requires activation of the carboxylic acid. researchgate.net |
| From Acid Chlorides | Acid Chloride, Amine | Often run at room temperature, sometimes with a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl. libretexts.orgcommonorganicchemistry.com | Highly efficient and rapid due to the high reactivity of the acid chloride. tandfonline.comvaia.com |
| Transamidation | Amide, Amine | Metal catalysts or strong bases at elevated temperatures. researchgate.netmdpi.com | Useful for converting one amide into another by exchanging the amine moiety; avoids the use of carboxylic acids or acid chlorides. mdpi.com |
| Oxidative Amidation | Aldehyde/Alcohol, Amine | Metal catalysts (e.g., Cu, Ni) and an oxidant. researchgate.net | Forms the amide bond directly from more reduced starting materials, bypassing the carboxylic acid oxidation state. |
This table provides a general overview of common amidation strategies.
The choice of method often depends on the substrate's functional group tolerance, desired scale, and the reactivity of the specific amine and carboxylic acid precursors. researchgate.net
Synthesis from Carboxylic Acids and Amines
The direct condensation of a carboxylic acid with an amine to form an amide is one of the most frequently practiced transformations in medicinal and process chemistry. researchgate.netresearchgate.net However, since carboxylic acids are not sufficiently electrophilic to react directly with amines under mild conditions, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents.
These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile. A variety of such reagents have been developed to facilitate this transformation.
Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example Reagents (Abbreviation) | Mechanism of Action |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Forms an activated benzotriazolyl ester intermediate. |
| Uronium/Aminium Salts | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), N-Hydroxybenzotriazole (HOBt) | HOBt is often used as an additive with carbodiimides to form a less-reactive, more selective active ester, suppressing side reactions and racemization. nih.gov |
For instance, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was achieved by condensing the corresponding carboxylic acid with 4-chloroaniline (B138754) using a combination of N,N'-diisopropylcarbodiimide (DIC) as the coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating reagent. nih.gov This approach highlights the utility of coupling agents in constructing complex benzamides from their constituent acid and amine building blocks. nih.govnih.gov
Role of Acid Chlorides in Benzamide Synthesis
A classic and highly effective method for preparing benzamides involves the use of benzoyl chlorides (a type of acid chloride) as an intermediate. vaia.comrsc.org Carboxylic acids can be readily converted into more reactive acid chlorides by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgcommonorganicchemistry.com
The high electrophilicity of the carbonyl carbon in an acid chloride makes it extremely susceptible to nucleophilic attack. tandfonline.com Consequently, acid chlorides react rapidly with primary and secondary amines at room temperature to form the corresponding amide with high efficiency. libretexts.orgcommonorganicchemistry.com The reaction produces hydrogen chloride (HCl) as a byproduct, which is typically neutralized by using a second equivalent of the amine or by adding a non-nucleophilic base like pyridine. libretexts.org This method is one of the most common laboratory procedures for amide preparation due to its speed and broad applicability. libretexts.orgtandfonline.com
Directed Ortho-Metalation Strategies for Aromatic Substitution
To synthesize a specifically substituted compound like 4-Methoxy-2-(methylsulfanyl)benzamide, functional groups must be installed at precise locations on the aromatic ring. Directed ortho-metalation (DoM) is a powerful strategy for achieving this type of regioselectivity. wikipedia.orgorganic-chemistry.org The reaction uses a "directing metalation group" (DMG) already present on the ring to guide a strong base to deprotonate the C-H bond at the adjacent (ortho) position. wikipedia.orgunblog.fr
The DMG, which typically contains a heteroatom with lone-pair electrons (e.g., amide, methoxy (B1213986), carbamate), coordinates to an organolithium reagent. wikipedia.org This coordination brings the highly basic alkyl group of the organolithium into close proximity with the ortho-proton, facilitating its removal and the formation of a stabilized aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be trapped by a suitable electrophile to introduce a new functional group exclusively at that ortho-position. organic-chemistry.org
Introduction of the Methylsulfanyl Group via Metalation
For the synthesis of this compound, the starting material would be 4-methoxybenzamide (B147235). In this molecule, both the amide and the methoxy groups can act as DMGs; however, the tertiary amide group is one of the most powerful directing groups known. wikipedia.orguwindsor.caacs.org
The synthetic sequence via DoM would proceed as follows:
| Step | Reaction | Reagents & Conditions | Intermediate/Product | Purpose |
| 1 | Ortho-Lithiation | 4-Methoxybenzamide is treated with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), typically in an ethereal solvent like THF at low temperatures (-78 °C). acs.orgacs.org | An ortho-lithiated aryllithium species is formed at the C2 position, directed by the amide DMG. | To generate a nucleophilic carbon at the position ortho to the directing group. |
| 2 | Electrophilic Quench | The aryllithium intermediate is reacted in situ with an electrophile that can provide a methylsulfanyl (–SMe) group. Dimethyl disulfide (MeSSMe) is the standard reagent for this transformation. | The lithium atom is replaced by the –SMe group, yielding the final product, this compound. | To install the desired methylsulfanyl group at the activated C2 position. |
This two-step, one-pot sequence allows for the high-yield, regioselective synthesis of the target compound, a task that would be difficult to achieve using classical electrophilic aromatic substitution methods, which would likely yield a mixture of products.
Regioselective Functionalization Approaches
The key to the success of Directed ortho-Metalation is its exceptional regioselectivity. wikipedia.orgunblog.fr When multiple C-H bonds are available on an aromatic ring, the DMG ensures that functionalization occurs at a predictable location. This control is derived from a kinetically favored process involving chelation. uwindsor.ca
The heteroatom of the DMG acts as a Lewis base, coordinating to the Lewis acidic lithium atom of the organolithium base. This forms a temporary five- or six-membered ring-like complex that holds the base close to the ortho C-H bond, drastically increasing the local concentration of the base and lowering the activation energy for deprotonation at that specific site. wikipedia.orguwindsor.ca This chelation-controlled mechanism overrides the inherent electronic preferences of the ring, allowing for functionalization even at positions that might be electronically disfavored.
The ability to perform sequential metalations by taking advantage of different directing groups or by transforming a group introduced in a first DoM reaction into a new DMG allows for the synthesis of highly complex and polysubstituted aromatics from simple precursors. acs.orgrsc.orgnih.gov This makes DoM an indispensable tool for the rational design and synthesis of functionalized molecules like this compound.
Advanced Catalytic and Green Chemistry Approaches
Recent advancements in synthetic organic chemistry have emphasized the development of more sustainable and efficient catalytic methods. These approaches aim to minimize waste, reduce reaction times, and avoid the use of hazardous reagents.
The direct functionalization of C-H bonds represents a powerful and atom-economical strategy for synthesizing complex molecules. researchgate.netrsc.org Transition-metal-free approaches are particularly attractive due to their lower cost and reduced environmental impact. nih.gov
One notable method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides using lithium diisopropylamide (LDA) as a base. researchgate.net This approach facilitates the selective synthesis of α-sulfenylated ketones without the need for transition-metal catalysts or organometallic reagents. researchgate.net The reaction is believed to proceed through a deprotonative aroylation of methyl sulfides, which is promoted by the directed ortho-lithiation of the tertiary benzamide by LDA. researchgate.net This strategy offers a direct pathway to thioalkoxyketones from readily available benzamides and methyl sulfides. researchgate.net
Recent reviews highlight the growing interest in transition-metal-free C-H arylation of heteroarenes using diaryliodonium salts, offering an environmentally friendly route to C-C and C-heteroatom bond formation. nih.gov
Cobalt, being an earth-abundant and relatively inexpensive metal, has emerged as a viable catalyst for various organic transformations, including C-H functionalization. digitellinc.comresearchgate.netacs.orgnih.gov Cobalt-catalyzed C-H methylthiolation provides a direct method for introducing a methylsulfanyl group onto an aromatic ring.
A significant development in this area is the highly mono-selective ortho-methylthiolation of benzamides using a cobalt catalyst. rsc.orgbohrium.com This reaction employs an 8-aminoquinoline (B160924) group as a bidentate directing group and dimethyl sulfoxide (B87167) (DMSO) as the methylthiolation source. rsc.orgbohrium.com A key advantage of this protocol is its high mono-selectivity, avoiding the formation of di-substituted products often seen with other methods. rsc.org The reaction conditions typically involve a simple cobalt salt like Co(acac)₃, a base such as Na₂CO₃, and an additive like PhCOCl, with the reaction carried out at elevated temperatures. rsc.orgbohrium.com The scope of this reaction is broad, tolerating various functional groups on the benzamide ring. rsc.org Mechanistic studies suggest the involvement of a radical process. bohrium.com
The following table summarizes the optimized conditions for the cobalt-catalyzed ortho-methylthiolation of benzamides.
| Parameter | Optimal Condition |
| Catalyst | Co(acac)₃ (0.2 equiv.) |
| Base | Na₂CO₃ (2.0 equiv.) |
| Oxidant | Ag₂CO₃ (2.0 equiv.) |
| Additive | PhCOCl (2.0 equiv.) |
| Solvent | DMSO |
| Temperature | 150 °C |
| Atmosphere | N₂ |
| Time | 24 h |
| This data is compiled from research on cobalt-catalyzed methylthiolation. rsc.orgbohrium.com |
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inarkat-usa.orgsphinxsai.com This technique has been successfully applied to the synthesis of various benzamide derivatives. researchgate.netnih.gov
For instance, the hydrolysis of benzamide to benzoic acid, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield using microwave irradiation. rasayanjournal.co.inyoutube.comyoutube.com Microwave heating is also effective for the ring-opening of less reactive oxazolones by amines to form benzamides, a reaction that is difficult to achieve by conventional heating. researchgate.net The benefits of MAOS include rapid and uniform heating, which can lead to cleaner reactions with fewer side products. rasayanjournal.co.inarkat-usa.org
The following table highlights the advantages of microwave-assisted synthesis.
| Feature | Description |
| Reaction Time | Significantly reduced, often from hours to minutes. rasayanjournal.co.inarkat-usa.org |
| Yields | Generally higher compared to conventional methods. arkat-usa.org |
| Purity | Often results in cleaner products with fewer side-products. rasayanjournal.co.in |
| Energy Efficiency | Provides higher energy efficiency through direct heating of the reaction mixture. rasayanjournal.co.in |
| Versatility | Applicable to a wide range of organic reactions, including hydrolysis, oxidation, and cycloadditions. rasayanjournal.co.in |
| This information is based on general findings in microwave-assisted organic synthesis. rasayanjournal.co.inarkat-usa.org |
Multistep Synthesis Protocols and Reaction Sequence Optimization
A common strategy involves the functionalization of a pre-existing benzoic acid or benzamide core. For example, a synthetic route to a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, starts with 3-amino-4-methoxybenzoic acid. nih.gov This starting material undergoes alkylation, followed by condensation with an aniline (B41778) derivative to form the final amide. nih.gov
One-Pot Synthesis Strategies for Benzamide Analogues
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. orientjchem.orgresearchgate.netnih.govdoi.org
A notable example is the one-pot synthesis of benzamide derivatives from 2-aminobenzamide (B116534) and aromatic benzoyl chlorides using a nanoporous heterogeneous acid catalyst (SBA-Pr-SO3H) under solvent-free conditions. orientjchem.orgresearchgate.net This method provides good to excellent yields of the desired products. orientjchem.org The proposed mechanism involves the protonation of the benzoyl chloride carbonyl group by the acid catalyst, followed by nucleophilic attack of the amino group of 2-aminobenzamide. orientjchem.orgresearchgate.net
The formation of amides can also be achieved through the ring-opening of heterocyclic compounds. This strategy provides an alternative route to benzamides and their analogues.
One such method involves the microwave-assisted nucleophilic ring-opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone with various amines to produce benzamides. researchgate.net This reaction is reportedly difficult to achieve through conventional heating but proceeds efficiently under microwave irradiation, yielding good product yields in reduced reaction times. researchgate.net
Another approach utilizes the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to facilitate amide bond formation. acs.org This method is applicable to the synthesis of primary, secondary, and tertiary amides and demonstrates good functional group tolerance. acs.org
Chemical Reactivity and Transformations of 4 Methoxy 2 Methylsulfanyl Benzamide
Reactions at the Amide Functionality
The amide group is a cornerstone of organic chemistry, and its reactivity in 4-Methoxy-2-(methylsulfanyl)benzamide is a key aspect of this compound's chemical profile. The lone pair of electrons on the nitrogen atom can participate in nucleophilic reactions, while the entire amide bond can be susceptible to cleavage under certain conditions.
N-alkylation and N-acylation of amides are fundamental transformations for the synthesis of more complex molecules. While direct N-alkylation of primary amides can sometimes be challenging due to the potential for O-alkylation and the relatively low nucleophilicity of the amide nitrogen, these reactions can be achieved under specific conditions. For instance, the use of a strong base to deprotonate the amide, followed by treatment with an alkyl halide, is a common strategy. In a related context, the N-alkylation of 4-bromo-NH-1,2,3-triazoles has been successfully carried out using potassium carbonate as the base in DMF, yielding regioselective N-2 alkylation products. organic-chemistry.org Similarly, the direct alkylation of N,N-dialkyl benzamides has been reported using lithium diisopropylamide (LDA) to promote the reaction with methyl sulfides. nih.gov
N-acylation of amides, leading to the formation of imides, is a more common transformation. This can be achieved by reacting the amide with an acyl chloride or an acid anhydride, often in the presence of a catalyst. Bismuth(III) salts, such as BiCl3 and Bi(OTf)3, have been shown to be effective catalysts for the N-acylation of sulfonamides under both solvent and solvent-free conditions, affording N-acylsulfonamides in good to excellent yields. researchgate.net A greener approach for the N-acylation of amines using benzotriazole (B28993) chemistry in water has also been developed, highlighting the versatility of acylation reactions. nih.gov
Table 1: Examples of N-Alkylation and N-Acylation Reactions of Amide-Containing Compounds
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| N-Alkylation | 4-bromo-NH-1,2,3-triazoles | Alkyl halides, K2CO3, DMF | 2-substituted 4-bromo-1,2,3-triazoles | organic-chemistry.org |
| N-Alkylation | N,N-dialkyl benzamides | Methyl sulfides, LDA, THF, 40 °C | α-sulfenylated ketones | nih.gov |
| N-Acylation | Benzenesulfonamide (B165840) | Carboxylic acid chlorides/anhydrides, BiCl3 or Bi(OTf)3 | N-acylsulfonamides | researchgate.net |
| N-Acylation | Amines | Benzotriazolides, Water, Microwave | N-acylated products | nih.gov |
The amide bond is known for its stability, but it can be cleaved under both acidic and basic conditions, a reaction known as hydrolysis. Acid-catalyzed hydrolysis of N-alkyl-4-chlorobenzamides has been studied, with rate constants measured in sulfuric acid at elevated temperatures. rsc.org The mechanism of amide hydrolysis typically involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water at the carbonyl carbon.
Beyond simple hydrolysis, more specific methods for amide bond cleavage have been developed. For example, hydroxylamine (B1172632) (NH2OH) or its salts can be used to cleave amide bonds under relatively mild conditions. google.comgoogle.com Additionally, transition metal catalysts have been employed for amide bond cleavage. A gold(III)-induced cleavage of an amide bond has been reported, proceeding through a cyclization mechanism. nih.gov The selective cleavage of amide bonds is a significant challenge in organic synthesis, and various methods continue to be explored. acs.orgresearchgate.net
Table 2: Methods for Amide Bond Cleavage
| Method | Reagents and Conditions | Substrate Type | Reference |
|---|---|---|---|
| Acid Hydrolysis | Sulfuric acid, 100.7 °C | N-alkyl-4-chlorobenzamides | rsc.org |
| Hydroxylamine Cleavage | NH2OH or its salts | General amides | google.comgoogle.com |
| Gold-Catalyzed Cleavage | Na[AuCl4], aqueous conditions | Allyl-glycine containing peptides | nih.gov |
| Bismuth-Catalyzed Cleavage | Bi(OTf)3, 1,2-dichloroethane, 85 °C | Tertiary sulfonamides | acs.org |
Transformations Involving Aromatic Substituents
The methoxy (B1213986) group is an electron-donating group that activates the aromatic ring towards electrophilic substitution. However, the methoxy group itself can undergo reaction, most notably demethylation to yield a phenol (B47542). This transformation is typically achieved using strong acids like HBr or BBr3. researchgate.net The mechanism of BBr3-mediated demethylation of aryl methyl ethers has been a subject of investigation, with computational studies suggesting a pathway involving charged intermediates. researchgate.net Reductive dealkylation of anisole (B1667542) to phenol has also been achieved using heterogeneous catalysts. nih.gov Enzymatic O-demethylation of anisole derivatives is another known transformation, often mediated by cytochrome P-450. oup.com
The methylsulfanyl group (-SCH3) is a versatile functional group that can undergo various transformations. One of the most common reactions is oxidation. The sulfur atom can be oxidized to a sulfoxide (B87167) (-SOCH3) and further to a sulfone (-SO2CH3) using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of alkyl groups attached to a benzene (B151609) ring can also be achieved under strong oxidizing conditions, such as with potassium permanganate, to form a carboxylic acid. chemguide.co.uklibretexts.orglibretexts.org Enzymatic S-oxygenation of thioanisole (B89551) derivatives is also a known process. oup.com Furthermore, the methyl C-H bonds of the methylsulfanyl group can be functionalized. For example, direct alkylation of N,N-dialkyl benzamides with methyl sulfides can be promoted by LDA, leading to α-sulfenylated ketones. nih.gov
Table 3: Transformations of Methoxy and Methylsulfanyl Groups in Aromatic Compounds
| Functional Group | Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Methoxy | Demethylation | BBr3 | Phenol | researchgate.net |
| Methoxy | Reductive Dealkylation | Heterogeneous catalysts, H2, 350 °C | Phenol | nih.gov |
| Methylsulfanyl | Oxidation | KMnO4 | Benzoic acid | chemguide.co.uklibretexts.orglibretexts.org |
| Methylsulfanyl | S-Oxygenation | Cytochrome P-450 | Sulfoxide | oup.com |
| Methylsulfanyl | C-H Functionalization | LDA, N,N-dialkyl benzamide (B126) | α-sulfenylated ketone | nih.gov |
Cyclization Reactions and Heterocycle Formation
The strategic placement of the amide, methoxy, and methylsulfanyl groups on the benzene ring of this compound provides opportunities for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. The presence of a nucleophilic amide nitrogen and an electrophilic carbonyl carbon, along with the potential for the substituents to participate, makes this a rich area for synthetic exploration.
Table 4: Examples of Cyclization Reactions of Benzamide Derivatives
| Substrate Type | Reagents and Conditions | Heterocyclic Product | Reference |
|---|---|---|---|
| Allyl and Homoallyl Benzamides | Pd(0), base | Vinyl oxazolines | acs.org |
| N-Methyl or Methoxy Benzamides | Pd(OAc)2, benzyne, K2S2O8 | Phenanthridinones | rsc.orgnih.gov |
| Thiobenzamides | DMSO, H+, X- | 1,2,4-thiadiazoles | rsc.org |
| Propargylcyanamides | Thiols | 2-thioimidazoles | nih.gov |
Synthesis of Thioaurones and Benzothiophenes from Related Amides
The synthesis of thioaurones and benzothiophenes from amide precursors generally involves the initial conversion of the amide's carbonyl group into a thiocarbonyl group, followed by intramolecular cyclization reactions.
A key reagent in the transformation of amides to their corresponding thioamides is Lawesson's reagent. researchgate.net This thionating agent provides a mild and efficient method for the sulfur-for-oxygen exchange in a variety of carbonyl compounds, including amides. organic-chemistry.orgnih.gov The reaction typically proceeds by heating the amide with Lawesson's reagent in an inert solvent like toluene (B28343) or xylene.
For the synthesis of thioaurones, which are sulfur analogues of aurones, a chalcone-like precursor is generally required. researchgate.net A plausible synthetic route would involve the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. In this context, a related compound, 2-(methylthio)-4-methoxyacetophenone, could be condensed with an aromatic aldehyde to yield a 2'-(methylthio)chalcone. Subsequent intramolecular cyclization, potentially promoted by reagents like N-bromosuccinimide (NBS), could then lead to the formation of the thioaurone scaffold. rsc.org An alternative approach involves the direct reaction of 2'-bromochalcones with a sulfur source, such as xanthate, in the presence of a copper catalyst and iodine, to generate thioaurones. rsc.org
The formation of benzothiophenes from a 2-(methylsulfanyl)thiobenzamide intermediate could proceed through an intramolecular cyclization. One potential pathway involves the intramolecular radical cyclization of intermediates derived from o-bromoarylacetonitriles or related compounds. nih.gov Another strategy for benzothiophene (B83047) synthesis involves the intramolecular cyclization of 2-alkynyl sulfides mediated by reagents like DMSO and thionyl chloride. researchgate.netx-mol.com
Below is a table summarizing a proposed reaction for the synthesis of a thioaurone from a related chalcone (B49325) precursor.
Table 1: Proposed Synthesis of a Thioaurone Derivative
| Reactant | Reagent/Catalyst | Solvent | Conditions | Product |
|---|
Formation of Benzothiazines
Benzothiazines are a class of heterocyclic compounds containing a benzene ring fused to a thiazine (B8601807) ring. rsc.org Their synthesis often involves the cyclization of precursors containing both sulfur and nitrogen functionalities appropriately positioned on an aromatic ring. The synthesis of 1,2-benzothiazine 1,1-dioxide derivatives has been reported through the dimerization of precursor molecules in the presence of silver(I) oxide. nih.gov
A common route to 1,4-benzothiazines involves the reaction of 2-aminothiophenol (B119425) with various electrophilic partners. While this compound does not possess a free amino group, a hypothetical transformation could involve the conversion of the amide to an amine, followed by intramolecular cyclization. However, a more direct, albeit still hypothetical, pathway could involve an intramolecular reaction between the nitrogen of the amide (or a derived species) and the methylsulfanyl group under specific activating conditions.
A more plausible approach would involve starting from a related 2-aminothiophenol derivative and building the benzothiazine ring. For instance, the reaction of a 2-aminothiophenol with a suitable three-carbon electrophile can lead to the formation of the 1,4-benzothiazine core.
The following table outlines a general, hypothetical reaction for the formation of a benzothiazine derivative from a related precursor.
Table 2: Hypothetical Synthesis of a Benzothiazine Derivative
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product |
|---|
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the precise connectivity and chemical environment of each atom in 4-Methoxy-2-(methylsulfanyl)benzamide can be established.
Proton NMR (¹H NMR) for Structural Proton Assignment
Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide protons, and the protons of the methoxy (B1213986) and methylsulfanyl groups. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable information about their proximity.
A detailed analysis of the ¹H NMR spectrum would allow for the unambiguous assignment of each proton in the structure.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (H6) | 7.8 - 8.2 | d |
| Aromatic-H (H5) | 6.8 - 7.1 | dd |
| Aromatic-H (H3) | 6.7 - 7.0 | d |
| Amide-H (-CONH₂) | 5.5 - 7.5 | br s |
| Methoxy-H (-OCH₃) | 3.8 - 4.0 | s |
| Methylsulfanyl-H (-SCH₃) | 2.4 - 2.6 | s |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic) and its local electronic environment.
By analyzing the chemical shifts, the carbon skeleton can be confidently mapped out.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl-C (C=O) | 165 - 175 |
| Aromatic-C (C4-OCH₃) | 155 - 165 |
| Aromatic-C (C2-SCH₃) | 135 - 145 |
| Aromatic-C (C1) | 120 - 130 |
| Aromatic-C (C6) | 125 - 135 |
| Aromatic-C (C5) | 110 - 120 |
| Aromatic-C (C3) | 100 - 110 |
| Methoxy-C (-OCH₃) | 55 - 60 |
| Methylsulfanyl-C (-SCH₃) | 15 - 25 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, DEPT)
To further confirm the structural assignments, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy) would reveal correlations between coupled protons. For instance, it would show cross-peaks between adjacent aromatic protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This experiment would definitively link each proton signal to its corresponding carbon signal in the skeleton of this compound.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. For this specific molecule, it would confirm the presence of the methoxy and methylsulfanyl methyl groups and the aromatic CH groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Analysis of Amide Vibrational Modes (Amide I, II)
The primary amide group (-CONH₂) in this compound gives rise to characteristic absorption bands in the IR spectrum.
Amide I Band: This band, typically appearing in the range of 1630-1695 cm⁻¹, is primarily due to the C=O stretching vibration. Its exact position can provide clues about hydrogen bonding.
Amide II Band: This band, found between 1550 and 1640 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations.
The presence and positions of these bands are strong indicators of the amide functionality.
Characteristic Absorptions of Methoxy and Methylsulfanyl Groups
The methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups also exhibit characteristic IR absorption bands.
Methoxy Group: The C-O stretching vibration of the methoxy group is expected to produce a strong absorption band in the region of 1250-1000 cm⁻¹. Additionally, C-H stretching vibrations of the methyl group will appear around 2950-2850 cm⁻¹.
Methylsulfanyl Group: The C-S stretching vibration is typically weaker and appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The C-H stretching of the methyl group will also contribute to the absorptions around 2950-2850 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Amide (-CONH₂) | N-H Stretch | 3100 - 3500 |
| Amide I (C=O Stretch) | 1630 - 1695 | |
| Amide II (N-H Bend, C-N Stretch) | 1550 - 1640 | |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2950 |
| C-O Stretch | 1000 - 1250 | |
| Methylsulfanyl (-SCH₃) | C-H Stretch | 2850 - 2950 |
| C-S Stretch | 600 - 800 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. For this compound, this analysis provides precise mass information that corroborates its chemical formula, C₉H₁₁NO₂S.
The key mass values for this compound are:
Average Mass: 197.25 g/mol . epa.gov
Monoisotopic Mass: 197.05105 g/mol . epa.gov
The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is crucial for high-resolution mass spectrometry analysis, allowing for unambiguous formula determination.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₂S | epa.gov |
| Average Mass | 197.25 g/mol | epa.gov |
| Monoisotopic Mass | 197.05105 g/mol | epa.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The specific wavelengths of absorption are characteristic of the chromophores present in the structure.
Detailed experimental UV-Vis absorption data, including specific maxima (λmax) and molar absorptivity for this compound, are not available in the reviewed scientific literature. While data for structurally related compounds such as 4-methoxybenzamide (B147235) and various benzaldehyde (B42025) derivatives exist, they are not applicable to the specific electronic environment of the title compound. nih.govresearchgate.netnist.gov
X-ray Crystallography for Solid-State Structure Determination
To date, a single-crystal X-ray diffraction study for this compound has not been reported in published literature. Consequently, precise experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. While crystallographic studies have been conducted on analogous compounds like 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, these findings cannot be extrapolated to the title compound due to significant structural differences. nih.govresearchgate.net
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires crystallographic information files (.cif) generated from X-ray diffraction data. As no crystal structure for this compound is publicly available, a Hirshfeld surface analysis has not been performed for this compound.
Elemental Analysis (CHN) for Purity and Composition Confirmation
Elemental analysis is a technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared to the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula.
The theoretical elemental composition of this compound (C₉H₁₁NO₂S) is as follows:
Carbon (C): 54.80%
Hydrogen (H): 5.62%
Nitrogen (N): 7.10%
Oxygen (O): 16.22%
Sulfur (S): 16.25%
Published experimental elemental analysis data specifically for this compound were not found in the surveyed literature.
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 54.80 |
| Hydrogen | H | 5.62 |
| Nitrogen | N | 7.10 |
| Oxygen | O | 16.22 |
| Sulfur | S | 16.25 |
Computational and Theoretical Investigations of 4 Methoxy 2 Methylsulfanyl Benzamide
Density Functional Theory (DFT) Calculations
No published studies were identified that performed Density Functional Theory (DFT) calculations specifically on 4-Methoxy-2-(methylsulfanyl)benzamide. Therefore, no data is available on the selection of functionals and basis sets, geometry optimization, vibrational frequency analysis, or Molecular Electrostatic Potential (MEP) mapping for this compound.
Ab Initio Methods
The literature search yielded no articles detailing the use of ab initio methods, such as Hartree-Fock, for the theoretical investigation of this compound.
Electronic Structure Analysis
There are no available research findings or data tables concerning the electronic structure analysis of this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. The HOMO is often localized on the electron-rich parts of a molecule, such as the methoxy (B1213986) or methylsulfanyl groups, while the LUMO tends to be situated on electron-deficient areas.
Table 1: Illustrative Data from a Hypothetical HOMO-LUMO Analysis of this compound
| Parameter | Hypothetical Value (eV) | Significance |
| HOMO Energy | -6.5 | Indicates the energy of the highest energy electrons and the molecule's electron-donating ability. |
| LUMO Energy | -1.2 | Represents the energy of the lowest energy empty orbital and the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 | A larger gap would suggest high stability and low reactivity. |
Note: The values in this table are purely illustrative and are not based on actual calculations for this compound.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs. It allows for the investigation of charge delocalization and hyperconjugative interactions, which are key to understanding molecular stability.
Table 2: Illustrative Data from a Hypothetical NBO Analysis of this compound
| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) |
| LP (O) | π* (C-C) | 5.2 |
| LP (S) | π* (C-C) | 3.8 |
| π (C=C) | π* (C=O) | 15.7 |
Note: The values in this table are purely illustrative and are not based on actual calculations for this compound.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in frequency conversion and optical switching. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizability (β).
The first hyperpolarizability (β) is a measure of the second-order NLO response. Molecules with large β values are promising candidates for NLO materials. These properties are often associated with molecules that have a significant charge asymmetry and extended π-conjugated systems. A computational study of this compound would determine its potential as an NLO material by quantifying its hyperpolarizability.
Table 3: Illustrative Data from a Hypothetical NLO Properties Calculation of this compound
| Property | Hypothetical Value (esu) |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 25 x 10⁻²⁴ |
| First Hyperpolarizability (β) | 12 x 10⁻³⁰ |
Note: The values in this table are purely illustrative and are not based on actual calculations for this compound.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis involves identifying the stable geometries (conformers) of a molecule and determining their relative energies. For a flexible molecule like this compound, with rotatable bonds in its methoxy and methylsulfanyl groups, multiple low-energy conformations may exist.
Computational methods can map the potential energy surface of the molecule as a function of its dihedral angles to locate these stable conformers. This analysis would also shed light on intramolecular interactions, such as hydrogen bonds or steric clashes, that stabilize or destabilize certain conformations. For instance, an intramolecular hydrogen bond could exist between the amide proton and the oxygen of the methoxy group, which would significantly influence the molecule's preferred shape.
Theoretical Prediction of Reaction Mechanisms
Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway. This provides detailed insights into the feasibility of a reaction and the factors that control its rate and selectivity.
For this compound, theoretical studies could predict its behavior in various chemical transformations. For example, the mechanism of its synthesis or its reactivity towards different reagents could be investigated. This would involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energies, which would allow for a comparison of different possible reaction pathways.
Role As a Synthetic Building Block and Intermediate in Organic Synthesis
Precursor for Diversely Substituted Organic Compounds
4-Methoxy-2-(methylsulfanyl)benzamide serves as a valuable starting material for the synthesis of a variety of substituted organic compounds. The reactivity of its functional groups—the benzamide (B126), the methoxy (B1213986) group, and particularly the methylsulfanyl group—can be selectively exploited to introduce molecular diversity.
The methylsulfanyl (-SCH₃) group is a key handle for modification. It can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone. nih.gov These higher oxidation states of sulfur transform the substituent into a good leaving group, facilitating nucleophilic aromatic substitution reactions at the C-2 position of the benzene (B151609) ring. This allows for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, thereby generating a diverse set of 2-substituted-4-methoxybenzamides.
The benzamide moiety itself can undergo various chemical transformations. For instance, hydrolysis can yield the corresponding benzoic acid, 2-methoxy-4-(methylsulfanyl)benzoic acid, which is a known intermediate in the preparation of pharmacologically active compounds. researchgate.net Furthermore, the amide nitrogen can be functionalized, or the entire amide group can be reduced to an amine, further expanding the range of accessible derivatives.
The following table summarizes the potential transformations of this compound and the resulting classes of compounds:
| Starting Material | Reagent/Condition | Functional Group Transformation | Product Class |
| This compound | Oxidizing agent (e.g., m-CPBA) | -SCH₃ → -S(O)CH₃ or -S(O)₂CH₃ | 2-(Methylsulfinyl/sulfonyl)benzamides |
| 2-(Methylsulfonyl)-4-methoxybenzamide | Nucleophile (e.g., RNH₂, ROH) | Nucleophilic Aromatic Substitution | 2-Substituted-4-methoxybenzamides |
| This compound | Strong acid/base | -CONH₂ → -COOH | 2-Methoxy-4-(methylsulfanyl)benzoic acids |
| This compound | Alkylating/acylating agent | -CONH₂ → -CONHR/-CONR₂ | N-Substituted-4-methoxy-2-(methylsulfanyl)benzamides |
Applications in the Construction of Advanced Heterocyclic Systems
The strategic placement of the methylsulfanyl and benzamide groups in this compound makes it a promising precursor for the synthesis of advanced heterocyclic systems. The ortho-relationship of these two groups on the benzene ring is particularly conducive to intramolecular cyclization reactions.
Upon conversion of the methylsulfanyl group to a more reactive sulfinyl or sulfonyl group, it can be displaced by the nitrogen or oxygen atom of the amide (or a derivative thereof) to form fused heterocyclic structures. For example, intramolecular N-arylation could lead to the formation of benzothiazole derivatives, a scaffold of significant interest in medicinal chemistry. mdpi.com While direct examples with this compound are not prevalent in the literature, the analogous cyclization of 2-(5-iodotriazolyl)benzamides to form triazole-fused lactams and cyclic imidates demonstrates the feasibility of such intramolecular reactions involving an ortho-substituted benzamide. rsc.org
The general strategy would involve the initial activation of the methylsulfanyl group, followed by a base- or metal-catalyzed cyclization. The specific conditions would dictate the nature of the resulting heterocyclic ring.
| Precursor (derived from target compound) | Reaction Type | Resulting Heterocyclic System |
| 2-(Methylsulfonyl)-4-methoxybenzamide | Intramolecular N-cyclization | Benzothiazole derivatives |
| N-Substituted-2-(methylsulfonyl)-4-methoxybenzamide | Intramolecular Cyclization | Fused heterocyclic systems |
Contribution to Chemical Library Synthesis for Research Purposes
In modern drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is a key strategy for identifying new lead molecules. The modular nature of this compound makes it a suitable scaffold for the parallel synthesis of such libraries. mdpi.com
The synthesis of a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides through a parallel solution-phase approach highlights the utility of functionalized building blocks in combinatorial chemistry. mdpi.com Similarly, this compound can be envisioned as a starting point for a multi-step library synthesis. For instance, the benzamide can be amidated with a diverse set of amines, while the methylsulfanyl group can be oxidized and subsequently displaced by a variety of nucleophiles in a parallel fashion. This two-dimensional diversification strategy would allow for the rapid generation of a large number of distinct compounds for biological screening or materials testing.
The general workflow for such a library synthesis could be:
Amidation: Reaction of 4-methoxy-2-(methylsulfanyl)benzoic acid (obtained from the hydrolysis of the title compound) with a library of amines to create a diverse set of amides.
Oxidation: Parallel oxidation of the methylsulfanyl group in the resulting amide library.
Nucleophilic Substitution: Reaction of the activated sulfonyl group with a library of nucleophiles.
Strategic Importance in Synthetic Route Design
The strategic importance of this compound in synthetic route design lies in its ability to act as a linchpin, allowing for the controlled and sequential introduction of various functionalities. The differential reactivity of its constituent groups enables chemists to plan multi-step syntheses with a high degree of precision.
The methylsulfanyl group serves as a masked hydroxyl or amino group, which can be unmasked at a later stage of the synthesis through the oxidation-substitution sequence. This protecting group-like strategy is valuable in complex total synthesis where the direct introduction of certain functional groups might be incompatible with other reagents or conditions.
Furthermore, the presence of the methoxy group at the 4-position influences the electronic properties of the benzene ring, potentially directing the regioselectivity of further electrophilic aromatic substitution reactions, should they be desired. The interplay between the electron-donating methoxy group and the other substituents can be strategically exploited to achieve desired substitution patterns.
The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid as an intermediate for the cardiotonic drugs Sulmazole and Isomazole underscores the practical importance of this substitution pattern in the design of pharmaceutically relevant molecules. researchgate.net
Future Research Directions in 4 Methoxy 2 Methylsulfanyl Benzamide Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of 4-Methoxy-2-(methylsulfanyl)benzamide has not been explicitly detailed in current literature, presenting an opportunity for the development of novel synthetic strategies. Future research could focus on creating efficient, high-yield, and environmentally benign pathways.
A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a corresponding benzoic acid or benzoyl chloride intermediate. Research could explore the following synthetic avenues:
Late-Stage Thioetherification: A promising approach involves the synthesis of a 2-halo-4-methoxybenzamide intermediate, followed by a cross-coupling reaction to introduce the methylsulfanyl group. Modern palladium or copper-catalyzed C-S bond-forming reactions offer high functional group tolerance and could be optimized for this transformation. organic-chemistry.orgnih.gov The use of odorless and stable sulfur sources would enhance the sustainability of this method.
Ortho-Lithiation Strategies: Directed ortho-metalation of 4-methoxybenzamide (B147235), followed by quenching with a sulfur electrophile like dimethyl disulfide, could provide a direct route to the desired product. This approach would be highly convergent but would require careful optimization of reaction conditions to manage the reactivity of the amide and methoxy (B1213986) groups.
From Substituted Benzoic Acids: An alternative route begins with 4-methoxy-2-(methylsulfanyl)benzoic acid. The primary challenge then becomes the efficient and selective synthesis of this precursor. Once obtained, standard amide bond formation reactions, such as carbodiimide-mediated couplings or conversion to the acyl chloride followed by reaction with ammonia, could be employed. nih.govnih.gov Research into green coupling reagents and solvent systems would be a key aspect of this approach.
A comparative table of potential synthetic starting materials is presented below.
Table 1: Potential Starting Materials for Synthesis| Starting Material | Key Transformation | Potential Advantages | Potential Challenges |
|---|---|---|---|
| 2-Halo-4-methoxybenzamide | C-S Cross-Coupling | High functional group tolerance | Catalyst cost and optimization |
| 4-Methoxybenzamide | Directed Ortho-Metalation | High convergency | Regioselectivity and side reactions |
| 4-Methoxy-2-(methylsulfanyl)benzoic acid | Amide Formation | Well-established reactions | Synthesis of the acid precursor |
Investigation of Undiscovered Chemical Transformations and Derivatizations
The unique combination of functional groups in this compound opens the door to a wide range of potential chemical transformations that remain unexplored.
Oxidation of the Sulfide: The methylsulfanyl group is susceptible to oxidation, offering a straightforward pathway to synthesize the corresponding sulfoxide (B87167) and sulfone derivatives. youtube.com Selective oxidation to the sulfoxide, which introduces a chiral center, is a particularly interesting challenge. nih.gov These new derivatives would possess altered electronic properties and steric profiles, potentially leading to novel applications.
Electrophilic Aromatic Substitution: The activating methoxy group and the deactivating, ortho-para directing amide and methylsulfanyl groups create a complex system for electrophilic aromatic substitution. Research could investigate reactions such as nitration, halogenation, or Friedel-Crafts acylation to understand the regiochemical outcomes and synthesize a library of new derivatives.
Advanced Computational Modeling for Predicting Reactivity and Properties
Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound before embarking on extensive laboratory work.
Future research should employ Density Functional Theory (DFT) and other computational methods to:
Predict Molecular Geometry: Determine the preferred conformations of the molecule, particularly the rotational barriers around the aryl-C(O), aryl-S, and C-N bonds.
Map the Molecular Electrostatic Potential (MEP): Identify the electron-rich and electron-poor regions of the molecule, which can predict sites of electrophilic and nucleophilic attack. sinop.edu.tr
Calculate Spectroscopic Properties: Predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). These predictions are invaluable for interpreting experimental data.
Model Reaction Pathways: Calculate the activation energies for potential reactions, such as the oxidation of the sulfur atom or electrophilic aromatic substitution, to predict the feasibility and regioselectivity of these transformations.
Table 2: Predicted Properties for Computational Investigation
| Property | Computational Method | Anticipated Insight |
|---|---|---|
| Conformational Analysis | DFT | Stable geometries and rotational barriers |
| Electronic Structure | DFT, NBO Analysis | Charge distribution, orbital interactions |
| Reactivity Indices | Fukui Functions | Sites for electrophilic/nucleophilic attack |
| Spectroscopic Data | GIAO-DFT, TD-DFT | Predicted NMR, IR, and UV-Vis spectra |
Development of Integrated Spectroscopic and Computational Approaches for Structural Elucidation
Once synthesized, the unambiguous characterization of this compound and its derivatives will be paramount. An integrated approach combining multiple spectroscopic techniques with computational predictions is the most robust strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be fundamental for structural confirmation. journals.co.za Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be essential to assign all proton and carbon signals definitively, especially navigating the complex aromatic region. The correlation between predicted and experimental chemical shifts will serve as a powerful validation tool. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information, which can be rationalized by comparison with the fragmentation of known benzamides and aryl sulfides. researchgate.net
Vibrational Spectroscopy (IR & Raman): FT-IR and Raman spectroscopy will identify characteristic vibrational modes, such as the C=O and N-H stretches of the amide group and vibrations associated with the substituted benzene (B151609) ring. Comparing experimental spectra to DFT-calculated frequencies will aid in the precise assignment of these bands. sinop.edu.tr
Photoelectron Spectroscopy: This technique could provide valuable information about the electronic structure and ionization potentials of the phenyl and amide moieties, which are influenced by the substituents. cdnsciencepub.com
Application in the Synthesis of Complex Molecular Architectures for Academic Inquiry
Beyond its intrinsic properties, this compound can be envisioned as a versatile building block for constructing more complex and novel molecular architectures for academic research.
The strategic placement of three distinct functional groups (amide, methoxy, methylsulfanyl) on a benzene ring offers numerous handles for orthogonal chemical modifications. This could enable its use in:
Supramolecular Chemistry: The amide group is a well-known participant in hydrogen bonding. The molecule could be used to design self-assembling systems, molecular clips, or host-guest complexes.
Synthesis of Heterocycles: The functional groups could be elaborated to construct novel fused heterocyclic systems, a scaffold of immense importance in medicinal chemistry.
Ligand Development: The sulfur atom could act as a soft donor for metal coordination, allowing the development of novel ligands for catalysis or materials science. The amide and methoxy groups could be used to tune the steric and electronic properties of such ligands.
The exploration of this compound could serve as a case study in physical organic chemistry, providing data on substituent effects and reaction mechanisms in polysubstituted aromatic systems.
Compound Name Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
